2-(3-Trifluoromethoxy-phenyl)-ethylamine hydrochloride, also known by its chemical name 2-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride, is a compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. This compound is notable for its potential applications in pharmaceuticals and chemical research due to the unique properties imparted by the trifluoromethyl group.
This compound is classified as an organic amine and falls under the category of substituted phenethylamines. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the molecule, making it of interest in medicinal chemistry. It is cataloged under the CAS number 170015-99-3, and its molecular formula is CHFN, with a molecular weight of approximately 205.18 g/mol .
The synthesis of 2-(3-trifluoromethoxy-phenyl)-ethylamine hydrochloride can be achieved through several methods, primarily involving the reaction of suitable precursors under controlled conditions. One common approach involves:
The molecular structure of 2-(3-trifluoromethoxy-phenyl)-ethylamine hydrochloride features a phenyl ring substituted at the para position with a trifluoromethoxy group, attached to an ethylamine chain. Key structural data includes:
The compound can undergo various chemical reactions typical of amines, including:
The mechanism of action for compounds like 2-(3-trifluoromethoxy-phenyl)-ethylamine hydrochloride often involves interactions with neurotransmitter systems in the brain, particularly those associated with monoamines such as serotonin and dopamine. The trifluoromethyl group may enhance binding affinity and selectivity for certain receptors, potentially leading to increased efficacy in therapeutic applications.
The compound has potential applications in several fields:
Introducing the –OCF₃ group remains challenging due to its hydrolytic sensitivity and poor nucleophilicity. Traditional chlorine-fluorine exchange routes involve:
Table 1: Trifluoromethoxylation Methods Comparison
Method | Reagents | Yield Range | Limitations |
---|---|---|---|
Swarts Fluorination | SbF₃, SbCl₅, 150°C | 45–70% | High T, incompatible with esters |
Oxidative Desulfurization | DBH, pyridine·HF, 25°C | 75–92% | Bromination side-products |
Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos, DMF | 80–95% | Requires anhydrous conditions |
Modern approaches employ Pd-catalyzed coupling of 3-bromophenol with trifluoromethoxylating reagents (e.g., AgOCF₃) using Pd(OAc)₂/Xantphos in DMF, achieving yields >85% [4] [8]. Microwave-assisted protocols in γ-valerolactone reduce reaction times to <1 hour while minimizing ester hydrolysis [6].
3-(Trifluoromethoxy)phenylacetaldehyde serves as the primary precursor for ethylamine synthesis. Key strategies include:
Table 2: Reductive Amination Optimization
Reductant/Catalyst | Solvent | Temp (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
NaBH₃CN | MeOH | 25 | 78 | Aldol condensates |
Pd/C, H₂ (50 psi) | EtOAc | 50 | 92 | <1% Alcohol impurity |
RuCl₃/NaBH₄ | H₂O/EtOH | 60 | 85 | None |
Salt crystallization dictates purity and stability. Optimal conditions involve:
Chiral TFMPEA analogs are synthesized via:
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Throughput | Moderate (batch-limited) | High (parallel reactors) |
Purity Control | Requires crystallization | On-resin washing removes impurities |
Scale-Up Feasibility | Excellent (kg-scale) | Limited to <100 g |
Key Limitations | Solvent waste generation | Linker cleavage inefficiency |
Solid-phase synthesis using Wang resin-linked N-Fmoc-3-(trifluoromethoxy)phenethylamine enables rapid library generation for drug discovery. However, solution-phase routes remain superior for industrial scale-up due to higher atom economy (AE > 80%) and lower costs [3] [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3